molecular formula C23H27N3O B2722486 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one CAS No. 847395-23-7

4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one

Cat. No. B2722486
CAS RN: 847395-23-7
M. Wt: 361.489
InChI Key: DLBVHZWSWUWLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one, also known as BIBP 3226, is a selective antagonist for the neuropeptide Y1 receptor. Neuropeptide Y is a neurotransmitter that is involved in the regulation of appetite, energy balance, and stress response. BIBP 3226 has been used in scientific research to study the role of neuropeptide Y in various physiological processes.

Scientific Research Applications

  • Coordination Polymers and Fluorescent Properties :

    • A study by Li, Guo, Weng, & Lin (2012) discussed the creation of novel cadmium(II) coordination polymers using bis(imidazolyl) and zwitterionic dicarboxylate ligands. These polymers showed interesting thermal stability and fluorescent properties, which could have potential applications in materials science and sensing technologies.
  • Polyimides with Enhanced Solubility and Thermal Stability :

    • Research by Ghaemy & Alizadeh (2009) focused on synthesizing novel polyimides from a diamine monomer containing an imidazole group. These polyimides exhibited excellent solubility in various solvents and high thermal stability, suggesting their utility in high-performance materials.
  • Spectral Characteristics and Dual Fluorescence :

    • The study by Mishra, Sahu, Dash, Behera, & Krishnamoorthy (2013) explored the spectral characteristics of compounds containing imidazole groups. They investigated the mechanism of dual fluorescence in these compounds, which could be significant in the development of optical materials and sensors.
  • Lanthanide Metal-Organic Frameworks for Luminescence Sensing :

    • A study by Shi, Zhong, Guo, & Li (2015) synthesized lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate. These frameworks exhibited sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors.
  • Computational and Spectroscopic Studies of Rhenium(I) Complexes :

    • The research by Salassa, Garino, Albertino, Volpi, Nervi, Gobetto, & Hardcastle (2008) conducted computational and spectroscopic studies on new Re(CO)3Cl complexes containing imidazole-based ligands. The study provided insights into the electronic structures and excited states of these complexes, relevant for their potential applications in photochemistry and material science.

properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-4-5-12-25-20-9-7-6-8-19(20)24-23(25)18-14-22(27)26(15-18)21-13-16(2)10-11-17(21)3/h6-11,13,18H,4-5,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBVHZWSWUWLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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